molecular formula C15H13N3O2S B2859130 N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-32-6

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2859130
CAS No.: 851944-32-6
M. Wt: 299.35
InChI Key: WZFNFCVCWUPBJB-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as thiazolopyrimidines, are known to have various biological activities . They are part of many natural and synthetic compounds and have been used in the development of various drugs .


Synthesis Analysis

Thiazolopyrimidines can be synthesized from various thiazoles. The reaction of thiazoles with thiourea can yield hybrid molecules in an excellent yield .


Molecular Structure Analysis

The structure of pyrimidine derivatives can be confirmed using spectroscopic techniques and X-ray diffraction studies . The conformation of the dihydropyrimidine ring can vary .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various reactions. For instance, they can be synthesized from α-methyl or α-methylene ketones using the Biginelli reaction .

Scientific Research Applications

Structural Modifications and Aggregation

Research has shown that varying the substituents on the thiazolopyrimidine scaffold can significantly influence the compound's supramolecular aggregation and conformational features. This insight is crucial for designing compounds with desired physical and chemical properties (H. Nagarajaiah, N. Begum, 2014).

Synthetic Pathways and Biological Activities

Novel compounds, including thiazolopyrimidines, have been synthesized with potential anti-inflammatory, analgesic, and antimicrobial activities. These compounds serve as a foundation for developing new therapeutic agents targeting various biological pathways (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antitumor Evaluation

Pyrazolopyrimidines and pyrazoloquinazolines, related to the core structure of interest, have been evaluated for their in vitro antitumor activity against liver and breast cancer cells. This research highlights the potential of thiazolopyrimidines in cancer therapy (Mohamed El-Naggar, Ashraf S. Hassan, H. Awad, M. Mady, 2018).

Anti-inflammatory and Anticancer Activities

Antipyrinyl-pyrazolo[1,5-a]pyrimidines, which share a similar structural motif, have been synthesized and tested for their anti-inflammatory and anticancer activities, demonstrating the potential for these compounds in medicinal chemistry (S. Kaping, M. Sunn, L. I. Singha, J. Vishwakarma, 2020).

Antimicrobial Activities

The development of new thiazolopyrimidine derivatives has shown promising antimicrobial activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (J. Akbari, P. K. Kachhadia, S. Tala, A. Bapodra, M. F. Dhaduk, H. Joshi, K. Mehta, S. Pathak, 2008).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . The compound’s interaction with topoisomerase II inhibits the enzyme’s activity, leading to DNA damage and cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting topoisomerase II, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death . This disruption of the biochemical pathways is what gives the compound its potent cytotoxic activity .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests that it has good bioavailability

Result of Action

The result of the compound’s action is the death of cancer cells. The compound exhibits potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This cytotoxic activity is the result of the compound’s disruption of the cells’ genetic pathways and its inhibition of topoisomerase II .

Future Directions

Pyrimidine derivatives continue to attract researchers due to their therapeutic uses. Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs with enhanced activities .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNFCVCWUPBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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